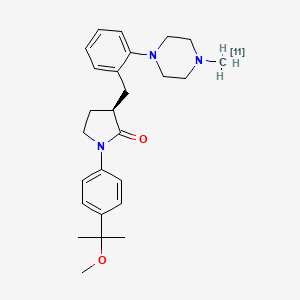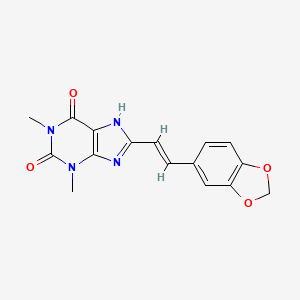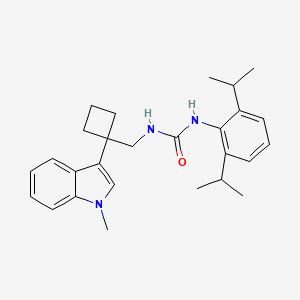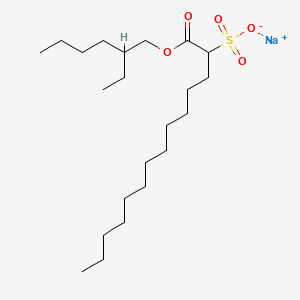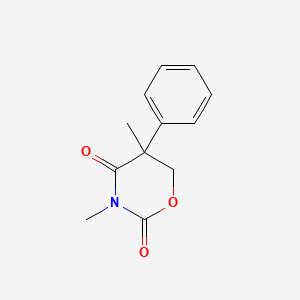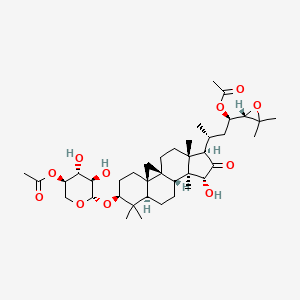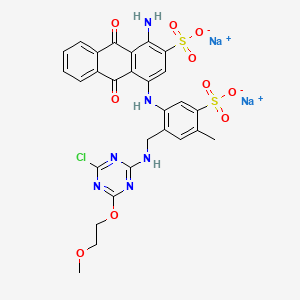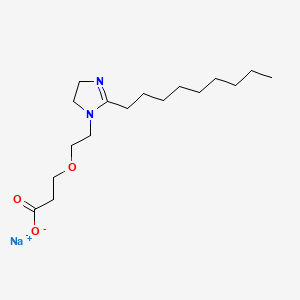![molecular formula C27H56N2O7 B12777451 N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid CAS No. 83542-86-3](/img/structure/B12777451.png)
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic compound with a molecular formula of C27H56N2O7 and a molecular weight of 520.74 g/mol . This compound is characterized by its unique structure, which includes a long aliphatic chain and multiple hydroxyl groups, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-9-enylamine and propane-1,3-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality material suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines and alcohols.
Substitution: The aliphatic chain can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, which can be further utilized in various chemical and biological applications .
Applications De Recherche Scientifique
N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.
Biology: It is utilized in the study of cell membrane interactions and as a potential therapeutic agent due to its unique structural properties.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It finds applications in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into cell membranes, affecting membrane fluidity and permeability. Additionally, the multiple hydroxyl groups enable interactions with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-octadec-9-enylpropane-1,3-diamine: A similar compound with a slightly different structure, lacking the multiple hydroxyl groups.
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid: A compound with a similar hydroxyl group arrangement but lacking the long aliphatic chain.
Uniqueness
N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is unique due to its combination of a long aliphatic chain and multiple hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
83542-86-3 |
|---|---|
Formule moléculaire |
C27H56N2O7 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C21H44N2.C6H12O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;7-1-2(8)3(9)4(10)5(11)6(12)13/h9-10,23H,2-8,11-22H2,1H3;2-5,7-11H,1H2,(H,12,13)/b10-9-;/t;2-,3-,4+,5-/m.1/s1 |
Clé InChI |
ORWKHGBQQYXYCX-AJYBJSBJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNCCCN.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCCN.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


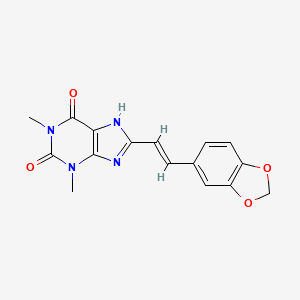
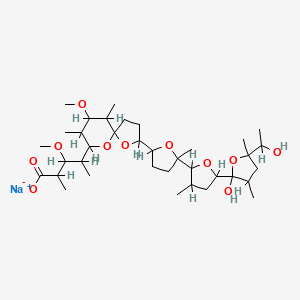
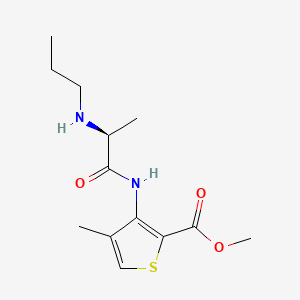
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

